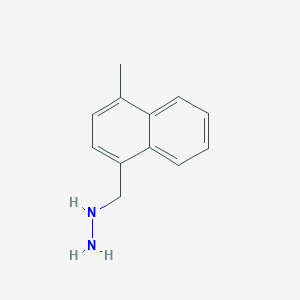

((4-Methylnaphthalen-1-yl)methyl)hydrazine

Description

Structure

3D Structure

Properties

CAS No. |

887592-72-5 |

|---|---|

Molecular Formula |

C12H14N2 |

Molecular Weight |

186.25 g/mol |

IUPAC Name |

(4-methylnaphthalen-1-yl)methylhydrazine |

InChI |

InChI=1S/C12H14N2/c1-9-6-7-10(8-14-13)12-5-3-2-4-11(9)12/h2-7,14H,8,13H2,1H3 |

InChI Key |

QEJLWJAUWYTTCV-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C2=CC=CC=C12)CNN |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylnaphthalen 1 Yl Methyl Hydrazine and Analogous N Substituted Hydrazines

The introduction of an alkyl group, such as the (4-methylnaphthalen-1-yl)methyl group, onto a hydrazine (B178648) molecule is a critical step that presents significant chemical challenges. Direct alkylation is often complicated by issues of selectivity and the potential for multiple additions.

Strategic Considerations in N-Alkylation of Hydrazines

The functionalization of hydrazine and its derivatives is a cornerstone of synthetic organic chemistry, providing access to a wide array of compounds used as pharmaceuticals and pesticides. organic-chemistry.orgnih.gov However, the presence of two nucleophilic nitrogen atoms in hydrazine complicates simple alkylation reactions.

Regioselectivity in Hydrazine Functionalization

When an unsymmetrical hydrazine is used, or when a single substituent is introduced, the question of which nitrogen atom reacts becomes paramount. This is known as regioselectivity. In the case of substituted hydrazines, the reaction can be highly regio- and chemo-selective. nih.gov For instance, in the synthesis of phenylaminopyrazoles, substituted hydrazines like methyl- or benzyl-hydrazine can be directed to react at the substituted nitrogen atom to achieve a single desired product. nih.gov

For more complex systems like the indazole scaffold, the choice of base and solvent can dramatically influence the site of alkylation (N-1 vs. N-2). beilstein-journals.org Studies have shown that using sodium hydride (NaH) in tetrahydrofuran (B95107) (THF) tends to favor N-1 alkylation, while other conditions can lead to the N-2 product. beilstein-journals.org The electronic and steric properties of substituents on the heterocyclic ring also play a crucial role in directing the incoming alkyl group. beilstein-journals.org

Control of Substitution Levels in Alkylation Reactions

A primary challenge in the alkylation of hydrazine is preventing overalkylation. The initial product of monoalkylation is often more nucleophilic than hydrazine itself, leading to competitive subsequent alkylations to form di-, tri-, and even tetra-substituted products.

Several strategies have been developed to manage this issue:

Protecting Groups: The use of protecting groups is a common method to temporarily block one of the nitrogen atoms, allowing for selective alkylation on the other.

Polyanion Strategy: A more direct approach involves the formation of a nitrogen dianion. organic-chemistry.orgnih.gov By treating a protected hydrazine with a strong base like n-butyllithium, a dianion intermediate is formed. organic-chemistry.org This highly reactive species can then be selectively alkylated, providing a straightforward route to mono- or sequentially di-alkylated products. organic-chemistry.orgnih.gov This method offers precise control and avoids many of the byproducts associated with traditional alkylation. organic-chemistry.org

Stoichiometric Control: In some cases, the level of substitution can be influenced by the ratio of reactants. For example, in the hydrazine substitution of certain aromatic fluorides, using two equivalents of hydrazine hydrate (B1144303) was found to be optimal for achieving the desired product in high yield. researchgate.net

Precursor Synthesis: (4-Methylnaphthalen-1-yl)methyl Electrophile Derivatization

The synthesis of ((4-Methylnaphthalen-1-yl)methyl)hydrazine necessitates the prior preparation of a suitable electrophile, typically a (4-methylnaphthalen-1-yl)methyl halide. This precursor contains the required carbon skeleton and a leaving group that can be displaced by the hydrazine nucleophile.

Synthesis of 4-Methylnaphthalene-1-carbaldehyde or Ketone Precursors

An alternative, indirect route to the target compound could proceed via reductive amination. This would involve first synthesizing 4-methylnaphthalene-1-carbaldehyde and then reacting it with hydrazine under reducing conditions. The synthesis of such an aldehyde is feasible. For example, a related compound, 4-chloronaphthalene-1-carbaldehyde, can be synthesized from 1-chloronaphthalene (B1664548) by reacting it with 1,1-dichlorodimethyl ether in the presence of tin(IV) chloride as a Lewis acid catalyst. chemicalbook.com This Vilsmeier-Haack or Friedel-Crafts type formylation directs the aldehyde group to the reactive 1-position of the naphthalene (B1677914) ring. A similar strategy could likely be applied to 1-methylnaphthalene (B46632) to produce the required 4-methylnaphthalene-1-carbaldehyde precursor. riekemetals.com

Preparation of (4-Methylnaphthalen-1-yl)methyl Halides or other Activated Electrophiles

A more direct pathway involves the synthesis of an activated electrophile like 1-(chloromethyl)-4-methylnaphthalene. This can be achieved through several methods, most notably by the functionalization of a pre-existing naphthalene derivative.

One of the most common methods for introducing a chloromethyl group onto an aromatic ring is the Blanc chloromethylation reaction . This reaction typically involves treating the aromatic substrate with formaldehyde (B43269) (or its polymer, paraformaldehyde) and hydrogen chloride, often in the presence of an acid catalyst. orgsyn.orgguidechem.com The synthesis of the parent compound, 1-chloromethylnaphthalene, from naphthalene is well-established, using a mixture of paraformaldehyde, glacial acetic acid, phosphoric acid, and concentrated hydrochloric acid. orgsyn.org Improved methods utilize catalysts like a mixture of ferric chloride and copper chloride along with a phase transfer catalyst to enhance yield and purity under milder conditions. guidechem.comgoogle.com Applying this reaction to 1-methylnaphthalene would be a logical approach to synthesize 1-(chloromethyl)-4-methylnaphthalene.

A highly specific and efficient method for generating 1-(halomethyl)-4-methylnaphthalene starts from 1,4-dimethylnaphthalene. rsc.orgrsc.org The process involves the acid-catalyzed cleavage of 1,4-dimethyl-1,4-dihydronaphthalene-1,4-endoperoxide. Treating the endoperoxide with various strong acids leads to the monosubstitution of one of the methyl groups. rsc.orgrsc.org This reaction is notable for its high yield and regioselectivity, converting an unactivated methyl group into a functionalized one while eliminating hydrogen peroxide. rsc.org

Table 1: Synthesis of (4-Methyl-1-naphthyl)methyl Derivatives from an Endoperoxide Precursor rsc.org

| Reagent Acid | Product | Yield (%) |

|---|---|---|

| Hydrochloric Acid | 1-Chloromethyl-4-methylnaphthalene | 100 |

| Hydrobromic Acid | 1-Bromomethyl-4-methylnaphthalene | 77 |

| Formic Acid | 1-Formyloxymethyl-4-methylnaphthalene | 76 |

This table presents data on the yields of various 1-substituted methyl-4-methylnaphthalene compounds produced via the acid-catalyzed cleavage of 1,4-dimethyl-1,4-dihydronaphthalene-1,4-endoperoxide.

Functionalization of the Naphthalene Ring System towards the 4-Methyl-1-position

The functionalization of the naphthalene ring is governed by the directing effects of existing substituents. In an unsubstituted naphthalene, electrophilic attack typically occurs at the 1-position (alpha-position) due to the greater stability of the resulting carbocation intermediate.

When synthesizing the key precursor, 1-(chloromethyl)-4-methylnaphthalene, the starting material dictates the strategy.

Starting from 1-Methylnaphthalene: The methyl group is an activating, ortho-, para-director. In a chloromethylation reaction, the incoming chloromethyl group would be directed to the ortho (position 2) and para (position 4) positions. Therefore, to achieve substitution at the desired 1-position of the other ring, one would start with naphthalene and perform chloromethylation first, followed by other steps, or use a more advanced strategy.

Starting from 1,4-Dimethylnaphthalene: The endoperoxide route provides an elegant solution. It selectively functionalizes one of the existing methyl groups into a reactive halomethyl group, precisely yielding the desired 1-(halomethyl)-4-methylnaphthalene structure. rsc.orgrsc.org This method leverages the inherent reactivity of the endoperoxide to achieve a transformation that would be difficult to accomplish through standard aromatic substitution.

Direct N-Alkylation of Hydrazine with (4-Methylnaphthalen-1-yl)methyl Electrophiles

Direct N-alkylation involves the reaction of a hydrazine source with an appropriate electrophile, in this case, a (4-methylnaphthalen-1-yl)methyl halide or a similar reactive species. While conceptually straightforward, this approach is often complicated by the potential for polyalkylation, as hydrazine possesses two nucleophilic nitrogen atoms. kirj.ee

Optimization of Reaction Conditions for Selective Mono-Alkylation

Achieving selective mono-alkylation of hydrazine is a significant challenge due to the competing formation of di-, tri-, and tetra-substituted products. kirj.ee A key strategy to control selectivity involves the careful manipulation of reaction conditions and the use of protecting groups.

One effective method is the use of a protected hydrazine, such as a Boc- (tert-butyloxycarbonyl) or Z- (carboxybenzyl) protected hydrazine. kirj.ee Another advanced strategy involves the formation of a nitrogen dianion from a protected hydrazine like PhNHNHBoc using a strong base such as n-butyllithium (n-BuLi) in a solvent like tetrahydrofuran (THF) at low temperatures (e.g., -78 °C). organic-chemistry.org This highly reactive dianion intermediate allows for controlled, stepwise alkylation. d-nb.infoorganic-chemistry.org

To favor mono-alkylation, a stoichiometric equivalent of the alkylating agent, such as (4-methylnaphthalen-1-yl)methyl bromide, is added. d-nb.info The reaction rate is influenced by the nature of the electrophile and the leaving group, with iodides reacting faster than bromides, which are in turn faster than chlorides. d-nb.info For highly reactive electrophiles, adding the alkylating agent at a lower temperature can help minimize the formation of undesired dialkylation products. d-nb.info

Table 1: Factors Influencing Selective Mono-Alkylation

| Parameter | Condition for Mono-Alkylation | Rationale |

| Stoichiometry | Use of ~1 equivalent of electrophile | Limits the availability of the alkylating agent for further reaction. d-nb.info |

| Temperature | Lower temperature (e.g., -20 °C to -78 °C) | Reduces the rate of the second alkylation, especially with reactive electrophiles. d-nb.info |

| Protecting Groups | Boc, Z, Fmoc on hydrazine | Blocks one nitrogen atom, directing alkylation to the unprotected site. kirj.ee |

| Base | Strong base (e.g., n-BuLi) | Can form a dianion, allowing for controlled, sequential alkylation. organic-chemistry.org |

| Solvent | Aprotic solvents (e.g., THF, Acetonitrile) | Solubilizes reactants and intermediates without interfering with the reaction. organic-chemistry.orgkirj.ee |

Utilization of Hydrazine Hydrate or Anhydrous Hydrazine in Alkylation Processes

The choice between anhydrous hydrazine (N₂H₄) and hydrazine hydrate (N₂H₄·H₂O) is a critical consideration in synthesis design. reddit.comdifferencebetween.com Anhydrous hydrazine is a highly reactive and hazardous substance. wikipedia.org Hydrazine hydrate is a solution of hydrazine in water, typically denser than the anhydrous form, and is generally considered safer to handle. differencebetween.comwikipedia.org

In many synthetic applications, hydrazine hydrate can be used effectively. For instance, it is commonly employed as a reductant in reactions like the Wolff-Kishner reduction and for the selective reduction of nitroarenes. organic-chemistry.org However, for reactions that are sensitive to water, such as those involving strong organometallic bases like n-BuLi for dianion formation, the use of anhydrous hydrazine is necessary. organic-chemistry.orggoogle.com The presence of water from hydrazine hydrate would quench the strong base, preventing the desired reaction from occurring. The synthesis of anhydrous hydrazine from its hydrate or salts can be complex, as it forms an azeotropic mixture with water, making simple fractional distillation ineffective for concentrations above 85%. google.com

Catalytic Strategies for Efficient N-Alkylation

Catalysis offers a pathway to enhance the efficiency and selectivity of N-alkylation reactions under milder conditions. One notable strategy is the use of potassium iodide (KI) as a catalyst in the alkylation of protected hydrazines with less reactive alkyl halides (e.g., chlorides or bromides). kirj.ee The iodide ion acts as a nucleophilic catalyst, converting the alkyl halide in situ to a more reactive alkyl iodide, which significantly accelerates the rate of alkylation. kirj.ee

Transition metal catalysts have also been developed for N-alkylation. Iridium complexes, for example, have been shown to catalyze the N-alkylation of hydrazides, a related class of compounds. researchgate.net While direct catalytic alkylation of hydrazine itself remains a complex area, these developments point towards future possibilities for creating more efficient and selective methods for synthesizing compounds like this compound.

Indirect Synthetic Approaches via Hydrazone Intermediates

An alternative and often more controllable route to N-substituted hydrazines involves the formation of a hydrazone, which is then reduced in a subsequent step. This two-step process circumvents the issue of polyalkylation inherent in direct alkylation. kirj.ee

Formation of (4-Methylnaphthalen-1-yl)carbaldehyde Hydrazone from Aldehyde Precursors

Hydrazones are organic compounds characterized by the structure R₁R₂C=NNH₂. wikipedia.org They are typically formed through a condensation reaction between an aldehyde or a ketone and hydrazine. wikipedia.orgnumberanalytics.com For the synthesis of this compound, the required precursor is 4-methylnaphthalene-1-carbaldehyde. riekemetals.com

The reaction involves the nucleophilic attack of hydrazine on the carbonyl carbon of the aldehyde, followed by the elimination of a water molecule to form the C=N double bond of the hydrazone. numberanalytics.com This reaction is often catalyzed by a small amount of acid. numberanalytics.comresearchgate.net The formation of the hydrazone can be carried out using either anhydrous hydrazine or hydrazine hydrate in a suitable solvent like ethanol. reading.ac.uk The resulting (4-methylnaphthalen-1-yl)carbaldehyde hydrazone is a stable intermediate that can be isolated and purified before the subsequent reduction step.

Table 2: General Conditions for Hydrazone Formation

| Reactant 1 | Reactant 2 | Catalyst (Typical) | Solvent (Typical) | Key Transformation |

| Aldehyde (R-CHO) | Hydrazine (N₂H₄) | Acetic Acid | Ethanol | C=O to C=NNH₂ |

| 4-Methylnaphthalene-1-carbaldehyde | Hydrazine Hydrate | Weak Acid | Ethanol / Water | Formation of (4-Methylnaphthalen-1-yl)carbaldehyde hydrazone. wikipedia.orgnumberanalytics.comlibretexts.org |

Reductive Amination of Hydrazones to Yield Substituted Hydrazines

The final step in this indirect pathway is the reduction of the hydrazone's C=N double bond to a single bond, yielding the desired substituted hydrazine. This transformation is a form of reductive amination. A variety of reducing agents can be employed for this purpose.

Common methods include catalytic hydrogenation using catalysts like palladium on carbon (Pd/C) with a hydrogen source, or chemical reduction with hydride reagents such as sodium borohydride (B1222165) (NaBH₄) or sodium cyanoborohydride (NaBH₃CN). acs.org The choice of reducing agent can depend on the presence of other functional groups in the molecule. For instance, sodium borohydride is a milder reducing agent than lithium aluminum hydride and is often preferred to avoid the reduction of other sensitive groups.

More recently, biocatalytic methods using enzymes like imine reductases (IREDs) have emerged as a promising green alternative for reductive amination and hydrazination, offering high selectivity under mild conditions. nih.gov These enzymes can catalyze the condensation of a carbonyl group with hydrazine to form a hydrazone intermediate, which is then selectively reduced. nih.gov While the classic Wolff-Kishner reduction also involves a hydrazone intermediate, its strongly basic and high-temperature conditions typically lead to the complete deoxygenation of the carbonyl group to a methylene (B1212753) (CH₂) group, which is not the desired outcome for synthesizing a substituted hydrazine. libretexts.orglibretexts.orgfiveable.me

Modern Synthetic Techniques and Green Chemistry in Naphthalene-Hydrazine Conjugation

The principles of green chemistry, which advocate for the reduction of hazardous substances, improved energy efficiency, and waste minimization, are increasingly being integrated into the synthesis of complex molecules. mdpi.comspectrochem.in For the production of naphthalene-hydrazine conjugates and related compounds, this translates to the adoption of advanced technologies that offer superior performance over traditional methods. jksus.org These modern techniques not only provide environmental and economic benefits but also often result in higher yields and product purity. rsc.org

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool in medicinal and synthetic chemistry, offering significant advantages over conventional heating methods. rsc.org By utilizing dielectric volumetric heating, microwave irradiation ensures uniform and rapid heat distribution throughout the reaction mixture, leading to dramatically reduced reaction times, improved yields, and often cleaner reaction profiles. rsc.orgtandfonline.com

In the context of hydrazine chemistry, microwave heating has been successfully applied to a variety of reactions, including the synthesis of heterocyclic compounds like pyrazoles, triazoles, and phthalazines, which often start from hydrazine precursors. rsc.orgtandfonline.comnih.gov For instance, the condensation of hydrazine derivatives with β-keto esters to form pyrazolones can be accomplished in minutes with excellent yields under solvent-free microwave conditions, whereas conventional methods require hours of refluxing. researchgate.net Similarly, the synthesis of 1,3,5-trisubstituted-1,2,4-triazoles via the cyclization of amide derivatives with hydrazines was completed in just one minute with an 85% yield under microwave irradiation, a stark contrast to the 4+ hours required by conventional heating. nih.gov

Research has demonstrated the efficacy of microwave-assisted synthesis in various contexts:

Solvent-Free Reactions: Vaddula and colleagues developed a solvent-free, microwave-assisted method for synthesizing tetra-substituted pyrazoles from aryl hydrazines, achieving high yields without the need for further purification. rsc.org

Heterocycle Formation: The synthesis of 5,6-substituted-3-hydrazinyl-1,2,4-triazines was achieved through a microwave-assisted, one-pot, three-step metal-free annulation process. chemistryviews.org

Comparative Performance: In the synthesis of novel chlorophthalazine derivatives, microwave irradiation drastically cut reaction times from hours to minutes and increased product yields compared to traditional oil-bath heating. tandfonline.com

The following table provides a comparison of conventional and microwave-assisted methods for the synthesis of various hydrazine-derived heterocycles.

The condensation reaction between a hydrazine, such as a naphthalene-based hydrazine, and a carbonyl compound (aldehyde or ketone) is a fundamental step in forming hydrazones, which are versatile intermediates for synthesizing numerous heterocyclic systems. jscimedcentral.com Green chemistry principles have driven the development of solvent-free and catalytic versions of this reaction to enhance efficiency and reduce environmental impact. mdpi.com

Solvent-Free Synthesis: Performing reactions without a solvent, often using grinding or ball-milling techniques (mechanochemistry), offers numerous advantages, including reduced waste, lower costs, simple procedures, and easy product isolation. jscimedcentral.comrsc.org The synthesis of (E)-1-benzylidene-2-(4-methylphenyl) hydrazines has been successfully achieved by grinding 4-methylphenylhydrazine (B1211910) with substituted benzaldehydes in the presence of a solid acid catalyst at room temperature. jscimedcentral.com This method is experimentally simple, provides high yields, and shortens reaction times. jscimedcentral.com Similarly, pharmaceutically relevant phenol-hydrazones have been synthesized with near-quantitative conversion in a vibratory ball mill without any solvents or additives, exemplifying a highly efficient and green process. rsc.org

Catalytic Methods: The use of catalysts can significantly accelerate the condensation reaction, which might otherwise require harsh conditions like high temperatures or strongly acidic/basic media. researchgate.net

Heterogeneous Catalysts: Solid catalysts like fly ash-H₂SO₄ have proven effective for synthesizing hydrazones under solvent-free conditions. A key benefit is the catalyst's reusability for multiple cycles without a significant loss of activity, making the process more economical and sustainable. jscimedcentral.com

Organocatalysts: L-proline, an environmentally benign amino acid, has been used as a catalyst for the green synthesis of hydrazide-hydrazone derivatives. The reaction proceeds via grinding at room temperature, and the catalyst can be recovered and reused. mdpi.com

Lewis Acid Catalysis: Lewis acids can promote the condensation between aldehydes and benzhydrazide, as well as subsequent radical addition reactions to the C=N bond of the resulting hydrazone, enabling one-pot syntheses of complex hydrazine derivatives. researchgate.net

Metal Catalysts: A supported platinum catalyst (Pt/TiO₂-A) has been shown to efficiently convert alcohols or aldehydes to secondary amines using hydrazine as the nitrogen source, without the need for any additives. acs.org The process involves a cascade of reactions including condensation and reduction steps. acs.org

The table below summarizes various catalytic systems used for condensation reactions involving hydrazines.

Continuous flow chemistry has become a transformative technology in chemical synthesis, offering superior control over reaction parameters (temperature, pressure, mixing), enhanced safety, and straightforward scalability compared to traditional batch processing. bohrium.comrsc.org These advantages are particularly pertinent when working with hazardous or unstable reagents like hydrazine and its derivatives. mit.edu By confining the reaction to a small volume within a reactor coil or microchannel, the risks associated with exothermic events or the handling of toxic materials are significantly mitigated. mit.edu

Several types of reactions for synthesizing hydrazine derivatives have been successfully adapted to continuous flow systems:

Dehydroxylative Hydrazination: A practical and efficient continuous-flow method has been developed for the synthesis of hydrazine derivatives from alcohols. bohrium.comrsc.orgrsc.org In this process, an alcohol is reacted with a reagent like di-tert-butyl azodicarboxylate (DBAD) in the presence of triphenylphosphine (B44618) (Ph₃P). The flow setup simplifies the process, reduces side reactions, and accommodates a wide range of substrates, including benzylic and secondary alcohols, with moderate to good yields. bohrium.com

Palladium-Catalyzed Cross-Coupling: The synthesis of arylhydrazines via the C-N cross-coupling of aryl chlorides with hydrazine has been demonstrated in a continuous flow system. This approach minimizes the hazards associated with using hydrazine in the presence of a transition metal catalyst and allows for the development of multi-step flow sequences to generate functionalized heterocycles directly from the arylhydrazine intermediates. mit.edu

Multistep Heterocycle Synthesis: Flow chemistry enables the integration of multiple reaction steps into a single, uninterrupted process. For example, 3,5-disubstituted pyrazoles have been synthesized in a two-step flow strategy where a copper-catalyzed homocoupling of terminal alkynes first generates a 1,3-diyne intermediate, which then reacts in-line with hydrazine to yield the final product in very good yields (84-90%). researchgate.net

The operational simplicity and excellent functional group tolerance make flow chemistry a valuable tool for late-stage functionalization and the large-scale synthesis of bioactive compounds derived from hydrazines. bohrium.comrsc.org

The table below highlights the scope of substrates in the continuous flow dehydroxylative hydrazination of alcohols. bohrium.com

Applications As Precursors in Advanced Chemical Synthesis

Building Blocks for Complex Organic Molecules

The primary role of ((4-Methylnaphthalen-1-yl)methyl)hydrazine in this context is to serve as a synthon—a molecular fragment that carries a specific structural and functional motif into a new molecule. The compound is essentially a vehicle for installing the 4-methylnaphthalene group, which can impart desirable properties such as fluorescence, steric bulk, and lipophilicity.

The most fundamental application of a hydrazine (B178648) derivative is its reaction with carbonyl compounds. This compound is expected to react readily with aldehydes and ketones to form the corresponding hydrazones. This reaction creates a stable carbon-nitrogen double bond (C=N) and attaches the naphthalene-containing side chain to the carbonyl substrate. These resulting hydrazones are not merely final products; they are stable intermediates that can undergo further transformations, such as reduction to form substituted hydrazines or participation in cyclization reactions.

Table 1: General Reaction for Hydrazone Formation

| Reactant 1 | Reactant 2 (Aldehyde or Ketone) | Product | Bond Formed |

| This compound | R-CHO (Aldehyde) | ((4-Methylnaphthalen-1-yl)methyl)hydrazone of the aldehyde | C=N |

| This compound | R-CO-R' (Ketone) | ((4-Methylnaphthalen-1-yl)methyl)hydrazone of the ketone | C=N |

While the compound itself is not directly used to create additional rings fused to its own naphthalene (B1677914) core, it is instrumental in constructing larger, multi-component molecular architectures that are built upon the naphthalene scaffold. By using the hydrazine moiety as a point of attachment, the entire (4-methylnaphthalen-1-yl)methyl group can be incorporated into peptides, drug candidates, or macrocycles. The synthesis of complex naphthalene-heterocycle hybrids often relies on using naphthalene-based precursors in reactions with dinucleophiles like hydrazine hydrate (B1144303) to build intricate systems. nih.gov This highlights a general strategy where this compound would serve as the naphthalene-donating component.

Precursors for Heterocyclic Chemistry

Hydrazine and its derivatives are cornerstone reagents in the synthesis of nitrogen-containing heterocycles. The presence of two adjacent nitrogen atoms in the hydrazine group makes it an ideal precursor for forming a variety of ring systems, which are ubiquitous in pharmaceuticals and agrochemicals.

This compound can be used to synthesize a range of heterocycles where one of the nitrogen atoms of the hydrazine is incorporated into the ring. The specific ring system formed depends on the co-reactant. For instance, reaction with 1,3-dicarbonyl compounds yields pyrazoles, while 1,4-dicarbonyls would lead to pyridazines. A particularly notable application is the Fischer indole (B1671886) synthesis, where reaction with an appropriate ketone under acidic conditions would generate an indole ring bearing the (4-methylnaphthalen-1-yl)methyl group on the indole nitrogen.

Table 2: Potential Heterocyclic Ring Systems from this compound

| Co-reactant | Resulting Heterocycle | Key Feature |

| 1,3-Dicarbonyl Compound | Substituted Pyrazole (B372694) | A five-membered aromatic ring with two adjacent nitrogen atoms. |

| 1,4-Dicarbonyl Compound | Substituted Pyridazine | A six-membered aromatic ring with two adjacent nitrogen atoms. |

| Ketone/Aldehyde (Acidic) | Substituted Indole | A bicyclic structure containing a pyrrole (B145914) ring fused to benzene (B151609). |

| α-Halo Ketone | Substituted Imidazopyridazine | Formation of a fused heterocyclic system. |

The synthesis of pyrazolo[3,4-b]quinolines from the condensation of 2-chloro-3-formyl quinolines and hydrazine hydrate illustrates a powerful method for creating complex fused heterocycles, a strategy applicable to substituted hydrazines. mdpi.com

Multicomponent reactions (MCRs) are highly efficient chemical processes where three or more reactants combine in a single step to form a complex product, incorporating portions of each reactant. Hydrazine hydrate is a common component in MCRs for generating heterocyclic libraries. mdpi.com

This compound is an ideal candidate to replace simpler hydrazines in such reactions. Its use in a four-component reaction, for example with an aldehyde, a β-ketoester, and a source of cyanide, could lead to the one-pot synthesis of highly functionalized pyranopyrazoles. This approach allows for rapid generation of molecular diversity, producing complex structures that feature the bulky naphthalene group, which could be valuable for screening in drug discovery programs.

Table 3: Hypothetical 4-Component Reaction for a Dihydropyrano[2,3-c]pyrazole

| Component 1 | Component 2 | Component 3 | Component 4 | Resulting Structure |

| This compound | Aromatic Aldehyde | Malononitrile | Ethyl Acetoacetate | A complex pyranopyrazole with a (4-methylnaphthalen-1-yl)methyl substituent on the pyrazole nitrogen. |

Development of Functional Materials through Conjugation Strategies

The incorporation of specific molecular units into larger systems to create materials with desired properties is a cornerstone of materials science. The this compound molecule possesses two key features for this purpose: the naphthalene ring system and the reactive hydrazine handle.

The naphthalene group is a well-known fluorophore, meaning it absorbs light at one wavelength and emits it at a longer wavelength. It is also capable of engaging in π-π stacking interactions, which can influence the electronic properties and self-assembly of materials.

Through conjugation, the hydrazine group can be used to chemically link this fluorescent and sterically defined naphthalene unit to other molecules or polymer backbones. For example, reacting the hydrazine with a polymer containing aldehyde or ketone functional groups would form stable hydrazone linkages, effectively grafting the naphthalene moiety onto the polymer. This strategy could be employed to develop:

Fluorescent Probes: Materials that change their fluorescence properties upon binding to a specific analyte.

Organic Light-Emitting Diodes (OLEDs): Where the naphthalene unit could serve as part of the emissive layer.

Self-Assembling Materials: Where the steric and electronic interactions of the naphthalene groups guide the formation of ordered supramolecular structures.

Synthesis of Fluorescent Probes and Chemosensors Utilizing Naphthalene-Hydrazine Frameworks

The naphthalene-hydrazine framework is a cornerstone in the design of fluorescent probes and chemosensors due to the inherent photophysical properties of the naphthalene ring. These sensors are engineered to detect specific analytes, such as metal ions and neutral molecules, with high sensitivity and selectivity. nih.govrawdatalibrary.net The operational mechanism of these chemosensors often relies on processes like photoinduced electron transfer (PET), excited-state intramolecular proton transfer (ESIPT), and aggregation-induced emission (AIE). rsc.org

Hydrazone derivatives, easily synthesized from the reaction of hydrazine compounds with aldehydes or ketones, are particularly prominent in this field. researchgate.net The resulting –CO–NHN=CH– functional group is an excellent chelating site for metal ions. mdpi.com The binding of an analyte to the naphthalene-hydrazone scaffold can modulate the electronic properties of the fluorophore, leading to a detectable change in the fluorescence signal, such as enhancement ('turn-on') or quenching ('turn-off'). nih.govnih.gov

Detailed Research Findings:

Metal Ion Detection: Naphthalene-hydrazone based chemosensors have been developed for the selective detection of various metal ions. For instance, a chemosensor based on a naphthaldehyde-2-pyridinehydrazone derivative demonstrated a 19-fold fluorescence enhancement upon binding with Zn²⁺ ions in an aqueous medium, with a low detection limit of 0.17 μmol/L. nih.gov Another hydrazone-based sensor was designed for the selective detection of both Cd²⁺ and Zn²⁺ through different emission wavelengths based on an aggregation-induced emission mechanism. rsc.org Similarly, a simple naphthalene-based sensor was synthesized for the detection of Fe²⁺ ions in water samples and for bio-imaging in microbes. researchgate.net The interaction typically involves the coordination of the metal ion with the nitrogen and oxygen atoms of the hydrazone moiety. nih.govresearchgate.net

Hydrazine Detection: Paradoxically, naphthalene-based fluorescent probes can also be designed to detect hydrazine itself, a compound of significant environmental concern. nih.govrawdatalibrary.net In one study, a naphthalene-based dye was engineered to provide a distinct "turn-on" fluorescence response to hydrazine in aqueous solutions and on paper-based test strips, enabling portable, on-site detection. nih.govrsc.org

| Sensor Type | Target Analyte | Sensing Mechanism | Key Findings |

| Naphthaldehyde-2-pyridinehydrazone | Zn²⁺ | Fluorescence 'Turn-on' | 19-fold fluorescence enhancement; Detection limit of 0.17 μmol/L. nih.gov |

| N-(3-methoxy-2-hydroxybenzylidene)-3-hydroxy-2-naphthahydrazone | Cd²⁺ and Zn²⁺ | Aggregation-Induced Emission (AIE) | Differentiates between Cd²⁺ and Zn²⁺ with distinct emission wavelengths (560 nm and 645 nm). rsc.org |

| 2-hydroxy-1-naphthaldehyde derivative | Fe²⁺ | Fluorescence Quenching ('Turn-off') | Reversible process with EDTA; nanomolar detection limit; used for microbial bio-imaging. researchgate.net |

| Naphthalene-based fluorescent dye | Hydrazine (N₂H₄) | Fluorescence 'Turn-on' | High sensitivity and selectivity in aqueous solution; suitable for paper-based test strips. nih.govrawdatalibrary.net |

Precursors for Polymer and Biomaterial Scaffolds

The naphthalene nucleus is a valuable component in materials science, offering rigidity, thermal stability, and specific optical properties to polymer structures. While direct polymerization of this compound is not widely documented, its constituent parts—the naphthalene core and the reactive hydrazine group—suggest its potential as a precursor for novel polymers and biomaterials.

Naphthalene-Containing Polymers: Naphthalene-based precursors, such as 1-naphthol (B170400) and 2-naphthol (B1666908), are used to synthesize polymers like polycarbonates. google.com These polymers are known for their high heat resistance, impact strength, and stability. google.com The incorporation of the bulky naphthalene group into a polymer backbone can enhance its mechanical properties and thermal resistance. The methyl group on the naphthalene ring in this compound could further influence polymer packing and properties.

Role of the Hydrazine Group: The hydrazine functional group is highly reactive and can be used to form various linkages in polymerization processes. researchgate.net It can react with dicarbonyl compounds to form polyhydrazones or be incorporated into polyurethane or polyurea chains as a chain extender or cross-linker. This reactivity makes it a handle for modifying existing polymers or creating new polymer architectures.

Biomaterial Scaffolds: In tissue engineering, biomaterial scaffolds provide a temporary structure for cells to grow and form new tissue. nih.govnih.gov Hydrogels, both natural and synthetic, are commonly used for this purpose. nih.gov The functional groups on a polymer can influence its biocompatibility and interaction with cells. The naphthalene-hydrazine moiety could be incorporated into hydrogel scaffolds to tune their properties. The naphthalene group might offer sites for non-covalent interactions (e.g., π-π stacking) with biological molecules, while the hydrazine group could be used for covalently attaching bioactive molecules to the scaffold. For example, microporous poly(ε-caprolactone) scaffolds have been used to attract metastasizing cancer cells, and incorporating functional moieties could enhance their therapeutic potential. nih.gov

Formation of Coordination Complexes and Organometallic Reagents

The hydrazine moiety is a good ligand, capable of forming stable coordination complexes with a wide range of transition metals. researchgate.netcarta-evidence.org When this compound is converted into its corresponding hydrazone (by reaction with an aldehyde or ketone), its chelating ability is significantly enhanced. nih.govresearchgate.net

Coordination Complexes: Naphthyl hydrazone ligands typically coordinate with metal ions in a bidentate or tridentate fashion, binding through the azomethine nitrogen (-N=) and the enolic or ketonic oxygen (-O- or =O). nih.govresearchgate.netcarta-evidence.org This chelation forms stable five- or six-membered rings with the metal center. The resulting metal complexes have diverse geometries, including square planar, tetrahedral, and octahedral, depending on the metal ion and the ligand structure. researchgate.net

These coordination compounds are investigated for various applications, including their catalytic activity and biological properties. nih.govresearchgate.net The coordination of the metal can tune the electronic properties and reactivity of the organic ligand.

| Metal Ion | Ligand Type | Coordination Mode | Resulting Geometry |

| Cu(II), Ni(II), Co(II) | Hydrazone derivatives | Bidentate (N, O) | Square planar, Tetrahedral |

| Pd(II), Pt(II) | Hydrazone derivatives | Bidentate (N, O) | Square planar |

| Zn(II), Cd(II) | Naphthyl aceto hydrazone | Bidentate (N, O) | Tetrahedral |

Table based on general findings for hydrazone complexes. nih.govresearchgate.net

Organometallic Reagents: Organometallic reagents are compounds containing a carbon-metal bond and are fundamental tools in synthetic organic chemistry. uniurb.ityoutube.com While this compound itself is not a classical organometallic reagent, it can be a precursor to such species or be used in organometallic-catalyzed reactions.

The naphthalene group can be involved in transformations catalyzed by transition metals like palladium, rhodium, or iridium. researchgate.net For example, C-H activation/functionalization reactions on the naphthalene ring can be directed by a nearby functional group. researchgate.net The hydrazine moiety could potentially act as a directing group to facilitate the regioselective introduction of substituents onto the naphthalene core.

Furthermore, the synthesis of organometallic reagents often starts from highly reactive precursors like organolithium or Grignard reagents. uniurb.ityoutube.com While the acidic protons of the hydrazine group (-NHNH₂) would be incompatible with these strong bases, protection of the hydrazine functionality would allow for metallation of the naphthalene ring, creating a naphthalene-based organometallic reagent for use in cross-coupling reactions (e.g., Suzuki, Negishi). uniurb.it This would open pathways to synthesize more complex, functionalized naphthalene derivatives.

Future Research Directions and Unexplored Avenues in 4 Methylnaphthalen 1 Yl Methyl Hydrazine Research

Development of Novel and Sustainable Synthetic Methodologies

The synthesis of ((4-Methylnaphthalen-1-yl)methyl)hydrazine and its derivatives is an area ripe for innovation. Traditional methods for synthesizing hydrazines often involve harsh conditions or the use of hazardous reagents. wikipedia.org Future research should focus on developing more efficient, selective, and environmentally benign synthetic routes.

Key research objectives could include:

Catalytic Approaches: Investigating transition-metal-catalyzed reactions to form the C-N bond between the naphthalene (B1677914) methyl group and the hydrazine (B178648) moiety. This could offer higher selectivity and efficiency compared to classical methods.

Flow Chemistry: Utilizing microreactor or flow chemistry systems could enable safer handling of potentially unstable intermediates and allow for precise control over reaction parameters, potentially improving yields and purity. acs.org The use of superheated conditions in a closed-loop system could accelerate reaction rates for key condensation steps. acs.org

Photocatalysis and Electrosynthesis: Exploring light- or electricity-driven synthetic methods offers a green alternative to thermally driven reactions. Decatungstate-photocatalyzed hydrogen atom transfer (HAT) has been used to convert C-H bonds into protected hydrazines and could be adapted for this target molecule. acs.org

Bio-inspired Synthesis: Engineering enzymes or whole-cell biocatalysts for the selective synthesis of hydrazine derivatives is a long-term goal that aligns with the principles of green chemistry.

Novel Starting Materials: Developing synthetic pathways from alternative starting materials, such as the skeletal editing of isoquinolines to form the naphthalene core, could provide novel and efficient access to the scaffold. nih.gov

A comparative table of potential future synthetic strategies is presented below.

| Methodology | Potential Advantages | Key Research Challenge | Relevant Findings |

| Transition-Metal Catalysis | High selectivity, mild reaction conditions, functional group tolerance. | Catalyst screening and optimization for the specific substrate. | Cross-coupling of gaseous alkanes with aryl bromides has been achieved by merging photocatalysis with nickel catalysis. acs.org |

| Continuous Flow Synthesis | Enhanced safety, precise process control, scalability, potential for higher yields. | Reactor design and optimization for multi-step sequences. | Flow chemistry is well-suited for challenging transformations, including those with gaseous reagents or unstable intermediates. acs.org |

| Photocatalysis | Use of renewable energy sources (light), ambient temperature reactions. | Development of specific photocatalysts for C-N bond formation. | Scalable photocatalyzed protocols have been developed for converting alkanes into protected hydrazines. acs.org |

| Skeletal Editing | Novel disconnection approaches, access to unique substitution patterns. | Substrate scope and functional group compatibility. | Nitrogen-to-carbon transmutation of isoquinolines using a Wittig reagent provides access to substituted naphthalenes. nih.gov |

Exploration of Unique Reactivity Patterns and Unconventional Transformations

The juxtaposition of the electron-rich 4-methylnaphthalene system with the nucleophilic and redox-active hydrazine group suggests that this compound could exhibit unique reactivity. Future studies should aim to uncover and harness these properties for novel chemical transformations.

Unexplored avenues for investigation include:

Fischer Indole (B1671886) Synthesis: The use of terminally alkylated hydrazines, such as the target molecule, in the Fischer indole synthesis can lead to higher yields and faster reaction rates compared to their unalkylated counterparts. acs.org Exploring the reaction of this compound with various ketones and aldehydes could provide a new route to complex, naphthalene-fused indole structures.

Cycloaddition Reactions: Investigating the participation of the hydrazine moiety or its derivatives (e.g., hydrazones) in cycloaddition reactions to construct novel heterocyclic systems.

Redox Chemistry: Hydrazine and its derivatives are known reducing agents. wikipedia.org The specific redox potential of this compound should be determined and its utility as a selective reductant in organic synthesis explored. Conversely, its oxidation could lead to interesting reactive intermediates.

Metal-Catalyzed Cross-Coupling: Using the hydrazine moiety as a directing group or as a coupling partner in transition-metal-catalyzed reactions could unlock new methods for functionalizing the naphthalene core at positions that are otherwise difficult to access.

Formation of Hydrazones: The reaction with aldehydes and ketones to form hydrazones is a fundamental transformation. wikipedia.orglibretexts.org Investigating the properties of hydrazones derived from this compound, such as their stability and further reactivity in reactions like the Wolff-Kishner reduction, is a key research area. libretexts.org

Advanced Computational Modeling for Predictive Chemical Design and Mechanistic Insights

Computational chemistry offers powerful tools to predict the properties of and understand the reaction mechanisms for this compound before extensive lab work is undertaken. nih.gov A systematic in silico investigation could guide synthetic efforts and the exploration of its reactivity.

Future computational studies could focus on:

Density Functional Theory (DFT) Calculations: DFT can be used to model reaction pathways for the synthesis and transformation of this compound. rsc.orgrsc.org This includes calculating the energies of reactants, transition states, and products to predict reaction barriers and thermodynamics, providing mechanistic insight into its decomposition or reactions with other molecules. rsc.orgarxiv.orgarxiv.org

Quantitative Structure-Activity Relationship (QSAR): While direct biological activity is excluded, QSAR models can be developed to predict physicochemical properties (e.g., solubility, lipophilicity) for a library of virtual derivatives based on the naphthalene-hydrazine scaffold. ijpsjournal.com

Molecular Dynamics (MD) Simulations: MD simulations can provide insights into the conformational dynamics of the molecule and its derivatives, as well as their interactions with other molecules or materials at an atomistic level. nih.gov This can be particularly useful in designing molecules for specific applications in materials science or chemical biology.

The following table outlines potential computational approaches for future research.

| Computational Method | Research Application | Predicted Outcome | Relevant Findings |

| Density Functional Theory (DFT) | Mechanistic studies of synthesis and reactivity. | Reaction energy barriers, transition state geometries, electronic properties. | DFT has been used to investigate hydrazine decomposition mechanisms and its reaction with graphene oxide. rsc.orgarxiv.org |

| QSAR Modeling | Predictive design of new derivatives. | Physicochemical properties (solubility, logP), potential for specific non-biological interactions. | In silico tools are widely used to predict properties of naphthalene derivatives for various applications. ijpsjournal.comijpsjournal.com |

| Molecular Dynamics (MD) | Study of conformational behavior and intermolecular interactions. | Dynamic stability of derivatives, interaction patterns with surfaces or macromolecules. | MD simulations are used to examine the stability of protein-ligand complexes involving naphthalene-based inhibitors. nih.gov |

Design of New Chemical Entities Based on the Naphthalene-Hydrazine Scaffold for Chemical Biology Applications (excluding direct biological activity)

The naphthalene-hydrazine scaffold is a promising starting point for the design of novel chemical tools for probing biological systems, without the compounds themselves being developed as drugs. The electron-rich nature of hydrazine allows it to act as a versatile chemical warhead for creating probes. biorxiv.org

Future research in this area should focus on:

Fluorescent Probes: The naphthalene moiety is a well-known fluorophore. By modifying the hydrazine group, it may be possible to design "turn-on" or "turn-off" fluorescent probes for detecting specific analytes or changes in the cellular microenvironment. For example, fluorescent probes for metal ions have been designed using naphthalene anhydride (B1165640) and hydrazine hydrate (B1144303). nih.gov

"Clickable" Probes for Chemical Proteomics: The hydrazine moiety can be derivatized with a "clickable" functional group, such as an alkyne or azide (B81097). This would allow the molecule to be used in activity-based protein profiling (ABPP) to covalently label specific classes of enzymes or proteins in complex biological samples for subsequent identification and study. biorxiv.org

Bioconjugation Linkers: Hydrazones, formed from the reaction of hydrazines with aldehydes or ketones, can be used as cleavable linkers in bioconjugation. wikipedia.org The naphthalene-hydrazine scaffold could be developed into linkers with specific stability profiles, for example, being stable at neutral pH but cleavable under the acidic conditions found in certain cellular compartments. wikipedia.org

The table below provides examples of potential chemical biology tools derived from the core scaffold.

| Tool Type | Design Strategy | Potential Application | Relevant Findings |

| Fluorescent Probe | Couple the scaffold to a quencher or a recognition moiety that modulates the naphthalene fluorescence upon binding an analyte. | Detection of metal ions, reactive oxygen species, or other small molecules in vitro. | Naphthalene-based fluorescent probes have been successfully designed for detecting copper ions. nih.gov |

| Activity-Based Probe | Attach a terminal alkyne or azide to the hydrazine for use in CuAAC "click" chemistry. | Identifying enzyme targets in cell lysates or living systems through covalent labeling and subsequent pull-down/mass spectrometry. | Hydrazine has been used as a versatile warhead in chemoproteomic probes to target various enzyme classes. biorxiv.org |

| Cleavable Linker | Form a hydrazone bond with a molecule of interest (e.g., a peptide or a dye), which is cleavable under specific pH conditions. | Controlled release of cargo from a carrier molecule in response to an environmental trigger. | Hydrazone-based bonds are used in antibody-drug conjugates for pH-sensitive drug release. wikipedia.org |

Q & A

Q. What are the recommended synthetic routes for preparing ((4-Methylnaphthalen-1-yl)methyl)hydrazine?

Answer: The synthesis of this compound can be achieved through reductive amination or hydrazone formation pathways:

- Reductive Amination : React 4-methyl-1-naphthaldehyde with methylhydrazine in the presence of a reducing agent such as sodium cyanoborohydride (NaBH3CN) or hydrogen gas (H₂) with a palladium on carbon (Pd/C) catalyst . This method is scalable and yields high-purity products under optimized conditions.

- Hydrazone Formation : Condense 4-methyl-1-naphthaldehyde with hydrazine hydrate in methanol under reflux. This approach is suitable for small-scale synthesis and allows for straightforward isolation of the product via recrystallization (e.g., ethanol/water systems) .

Q. What spectroscopic techniques are critical for characterizing this compound?

Answer: Key characterization methods include:

- ¹H/¹³C NMR : To confirm the hydrazine linkage (NH-NH₂) and aromatic substitution patterns. For example, the hydrazine proton typically appears as a singlet near δ 7.5–8.5 ppm, while methyl groups on the naphthalene ring resonate at δ 2.3–2.8 ppm .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) or ESI-MS can verify the molecular ion peak (e.g., m/z ~213 [M+H]⁺ for C₁₂H₁₄N₂) and fragmentation patterns .

- IR Spectroscopy : Identify N-H stretching vibrations (~3200–3350 cm⁻¹) and C=N stretching (~1600–1650 cm⁻¹) for hydrazine derivatives .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Answer: Optimization strategies include:

- Catalyst Selection : Use Pd/C with H₂ for reductive amination to achieve >85% yield, as demonstrated in industrial-scale syntheses of related amines .

- Solvent Systems : Methanol or ethanol are ideal for hydrazone formation due to their polarity and ability to dissolve both aldehyde and hydrazine reactants .

- Purification Techniques : Two-step crystallization (e.g., using ethanol followed by acetone) effectively removes byproducts like unreacted aldehydes, as shown in methylhydrazine hydrochloride synthesis .

Q. What structure-activity relationships (SAR) are observed in hydrazine derivatives with naphthalene scaffolds?

Answer: Comparative studies of structurally related compounds reveal key SAR trends:

Key findings:

Q. How can computational modeling aid in predicting the reactivity of this compound?

Answer:

- Density Functional Theory (DFT) : Calculate frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the hydrazine nitrogen atoms show high electron density, making them reactive toward carbonyl groups .

- Molecular Docking : Simulate interactions with biological targets (e.g., Mycobacterium tuberculosis enzymes) to prioritize derivatives for anti-TB testing .

- Solvent Effects : Use COSMO-RS models to predict solubility in polar aprotic solvents (e.g., DMSO), critical for reaction design .

Methodological Notes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.